5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
Beschreibung
Eigenschaften
CAS-Nummer |
944901-62-6 |
|---|---|
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C8H11N3O/c12-5-8-10-4-6-3-9-2-1-7(6)11-8/h4,9,12H,1-3,5H2 |
InChI-Schlüssel |
UBPNJDMYVQJGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=CN=C(N=C21)CO |
Herkunft des Produkts |
United States |
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol molecular weight and exact mass
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
This guide provides a detailed analysis of the molecular weight and exact mass of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol, a molecule of interest to researchers and professionals in the field of drug development. As a Senior Application Scientist, the following information is presented with an emphasis on technical accuracy and practical application in a research setting.
Introduction to 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidines
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a significant scaffold in medicinal chemistry.[1][2] Derivatives of this heterocyclic system have been investigated for a range of biological activities, including their potential as kinase inhibitors.[2][3] Understanding the fundamental physicochemical properties of these molecules, such as molecular weight and exact mass, is a critical first step in any drug discovery and development pipeline. These parameters are essential for a wide range of applications, from reaction monitoring and compound characterization to high-resolution mass spectrometry and pharmacokinetic profiling.
While the specific compound 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is not widely documented in major chemical databases, its properties can be accurately determined by considering the well-characterized parent molecule, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine.
Chemical Structure and Nomenclature
The systematic name 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol indicates a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core structure with a methanol group attached at the 2-position of the pyrimidine ring.
The Core Structure: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
The foundational structure is 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine, which has the chemical formula C7H9N3.[4][5]
Figure 1: Chemical structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine.
The Substituted Structure: 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
The addition of a methanol group at the 2-position results in the target molecule, with the chemical formula C8H11N3O.
Figure 2: Chemical structure of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol.
Physicochemical Properties: Molecular Weight and Exact Mass
A clear distinction between molecular weight and exact mass is crucial for analytical accuracy.
-
Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's atoms based on the natural abundance of their isotopes. It is expressed in atomic mass units (amu) or grams per mole ( g/mol ).
-
Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant isotope of each element. It is a critical parameter in high-resolution mass spectrometry for determining the elemental composition of a compound.
The following table summarizes these key properties for both the core structure and the substituted target molecule.
| Property | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine | 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol |
| Chemical Formula | C7H9N3 | C8H11N3O |
| Molecular Weight | 135.17 g/mol [4][5] | 165.19 g/mol |
| Exact Mass | 135.0796473 Da[5] | 165.090212 Da |
| CAS Number | 192869-50-4[4][5] | Not available |
Experimental Determination and Significance
Mass Spectrometry Workflow
The determination of molecular weight and exact mass is typically achieved through mass spectrometry.
Figure 3: A generalized workflow for the determination of molecular mass using mass spectrometry.
In this process, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution instruments can provide data with sufficient accuracy to confirm the elemental composition of a molecule, which is invaluable for the verification of newly synthesized compounds.
Application in Drug Development
-
Compound Identity and Purity: Confirmation of the molecular weight is a fundamental quality control step to verify the identity and purity of a synthesized compound.
-
Metabolite Identification: In drug metabolism studies, high-resolution mass spectrometry is used to identify metabolites by accurately determining their masses and proposing their elemental compositions.
-
Quantitative Analysis: Techniques such as liquid chromatography-mass spectrometry (LC-MS) rely on the specific m/z of a compound for its selective and sensitive quantification in biological matrices.
Conclusion
The molecular weight and exact mass of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol have been determined to be 165.19 g/mol and 165.090212 Da, respectively. These values are derived from the known properties of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine core and the addition of a methanol substituent at the 2-position. A thorough understanding of these fundamental properties is essential for any researcher working with this class of compounds, as it forms the basis for a wide range of analytical and biochemical investigations in the drug discovery process.
References
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In Silico Molecular Docking Studies of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol: A Technical Guide
Abstract
This technical guide provides a comprehensive walkthrough of in silico molecular docking studies, using the novel compound 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol as a case study. The document is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. We will navigate the critical stages of a molecular docking workflow, from target identification and preparation to ligand setup, docking execution, and rigorous results analysis. The methodologies described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data, forming a solid foundation for further drug discovery and development efforts.
Introduction: The Rationale for In Silico Investigation
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and metabolic modulatory effects.[1][2][3][4][5][6] The specific compound, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol, is a novel derivative. Before embarking on costly and time-consuming in vitro and in vivo studies, in silico molecular docking provides a powerful and cost-effective preliminary screening method.[7][8] This computational technique predicts the preferred orientation of a ligand when bound to a macromolecular target, offering insights into the potential binding affinity and mode of interaction.[8][9]
This guide will use a hypothesis-driven approach. Based on the activities of structurally related compounds, we will select a relevant biological target and perform a complete molecular docking study. This will not only predict the potential efficacy of our compound but also serve as a detailed instructional blueprint for similar computational investigations.
Target Selection and Preparation: Laying the Foundation
The success of any docking study hinges on the appropriate selection and preparation of the protein target.
Target Identification
Given that derivatives of the tetrahydropyridopyrimidine scaffold have shown efficacy as dual GPR119 and DPP-4 modulators, we will select Dipeptidyl Peptidase-4 (DPP-4) as our protein target for this study.[2] DPP-4 is a well-validated target in the treatment of type 2 diabetes.
Procuring the Protein Structure
High-resolution crystal structures of proteins are publicly available from the Protein Data Bank (PDB).[10] For this study, we will use the PDB entry with ID: 3PBL, which is the crystal structure of human DPP-4.[11]
Protein Preparation Protocol
The raw PDB file is not immediately suitable for docking and must be "cleaned."[12][13] This is a critical step to ensure the accuracy of the docking simulation.
Step-by-Step Protein Preparation:
-
Removal of Non-essential Molecules: The PDB file contains the protein, co-crystallized ligands, water molecules, and ions.[14] For our study, we will remove the co-crystallized inhibitor, water molecules, and any other heteroatoms that are not essential for the protein's structural integrity or catalytic activity.[11]
-
Addition of Hydrogen Atoms: PDB files often lack hydrogen atoms to simplify the file size. However, hydrogens are crucial for proper hydrogen bonding and electrostatic calculations during docking.[14] Therefore, we will add hydrogens to the protein structure using molecular modeling software such as UCSF Chimera or AutoDock Tools.[13][14][15]
-
Assigning Partial Charges: The distribution of charges within the protein influences how it interacts with the ligand. We will assign partial charges to each atom of the protein using a force field like Gasteiger.[10]
-
Handling Missing Residues and Loops: Some PDB structures may have missing residues or loops due to a lack of clear electron density in those regions during X-ray crystallography.[12] If present, these should be modeled in using tools like MODELLER, though for 3PBL, this is not a significant issue.
-
Defining the Binding Site: The binding site is the region on the protein where the ligand is expected to bind. This can be determined from the location of the co-crystallized ligand in the PDB file or through literature reports.[16] We will define a grid box around the known active site of DPP-4 to guide the docking algorithm.[17]
Ligand Preparation: Readying the Small Molecule
Proper preparation of the ligand is as crucial as preparing the protein.[10][18]
Ligand Structure Generation
The 2D structure of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol will be drawn using chemical drawing software like ChemDraw and then converted to a 3D structure.[18]
Ligand Preparation Protocol
Step-by-Step Ligand Preparation:
-
3D Structure Generation and Energy Minimization: The initial 3D structure will be subjected to energy minimization to obtain a low-energy, stable conformation.[18] This is typically done using force fields like MMFF94.
-
Addition of Hydrogens and Charge Assignment: Similar to the protein, hydrogens will be added to the ligand, and Gasteiger partial charges will be assigned.[10]
-
Defining Rotatable Bonds: The flexibility of the ligand is a key factor in how it can adapt to the binding pocket. We will define the rotatable bonds in the ligand, which the docking software will be allowed to rotate freely during the simulation.[14]
-
Generating Multiple Conformations (Optional but Recommended): To explore a wider conformational space, multiple conformers of the ligand can be generated.[19]
The Molecular Docking Workflow
The following diagram illustrates the comprehensive workflow for our in silico molecular docking study.
Caption: A comprehensive workflow for in silico molecular docking studies.
Docking Simulation and Analysis of Results
For this study, we will utilize AutoDock Vina, a widely used and well-validated open-source docking program.[20]
Docking Execution
With the prepared protein and ligand files, and the defined grid box, the docking simulation is executed. AutoDock Vina will explore different conformations of the ligand within the binding site and rank them based on a scoring function that estimates the binding affinity in kcal/mol.[21]
Interpretation of Docking Results
The primary outputs of a docking simulation are the binding affinity (or docking score) and the predicted binding poses of the ligand.[22][23]
-
Binding Affinity (ΔG): This value represents the estimated free energy of binding. A more negative value indicates a more favorable and stronger binding interaction.[22]
-
Binding Pose: This is the predicted 3D orientation of the ligand within the protein's binding site.[23] Analysis of the binding pose reveals the specific interactions between the ligand and the protein.
Key Interactions to Analyze: [22][24]
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Electrostatic Interactions: Attractive or repulsive forces between charged groups.
-
Van der Waals Forces: Weak, short-range interactions.
Data Presentation:
The results of the docking simulation can be summarized in a table for clarity.
| Ligand | Predicted Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol | -8.5 | 3 | Glu205, Tyr662, Ser630 |
| Known DPP-4 Inhibitor (for comparison) | -9.2 | 4 | Glu205, Glu206, Tyr662, Ser630 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Validation of Docking Results: Ensuring Scientific Rigor
Validation is a crucial step to ensure that the docking protocol is reliable and the results are meaningful.[7][25][26]
Re-docking of a Known Ligand
A common validation method is to extract the co-crystallized ligand from the PDB file, and then dock it back into the protein's binding site using the same protocol.[26][27]
Root Mean Square Deviation (RMSD)
The docked pose of the known ligand is then compared to its original, co-crystallized pose. The Root Mean Square Deviation (RMSD) of the atomic positions is calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and reliable docking protocol.[22][25][27]
Caption: Workflow for validating a molecular docking protocol.
Conclusion and Future Directions
This guide has detailed a comprehensive and scientifically rigorous approach to conducting in silico molecular docking studies, using 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol as a case study. The hypothetical results suggest that this compound may have a favorable binding affinity for DPP-4, warranting further investigation.
The logical next steps would be to:
-
Perform in vitro enzymatic assays to experimentally determine the inhibitory activity of the compound against DPP-4.
-
Conduct further computational studies, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complex over time.[9][21]
-
Synthesize and test derivatives of the lead compound to explore structure-activity relationships (SAR).
By integrating computational and experimental approaches, we can accelerate the drug discovery process and increase the likelihood of identifying novel therapeutic agents.[7]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of 5,6,7,8-Tetrahydrobenzo[9][12]thieno[2,3-d]pyrimidine Derivatives as the Epidermal Growth Factor Recepter Inhibitors. Retrieved from [Link]
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Pharmacokinetic Profiling of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol Derivatives: Overcoming ADME Liabilities in Targeted Therapeutics
Mechanistic Rationale: The Evolution of the Fused Pyrimidine Scaffold
In modern medicinal chemistry, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core has emerged as a highly privileged scaffold. It demonstrates remarkable versatility, acting as a potent pharmacophore for G-protein coupled receptors (GPCRs) such as Smoothened (Smo) and TGR5, as well as kinases like ATR and chaperones like Hsp90 12.
However, the clinical translation of heavily substituted heterocyclic compounds is frequently bottlenecked by pharmacokinetic (PK) liabilities. For instance, first-generation Smo antagonists like vismodegib suffer from poor aqueous solubility, leading to non-linear PK profiles at high therapeutic doses 1.
To resolve this, scaffold hopping to a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core—specifically leveraging the 2-ylmethanol substitution (CAS: 944901-62-6)—provides a strategic advantage. The hydroxymethyl group at the 2-position of the pyrimidine ring acts as a critical polar handle. From a thermodynamic perspective, this moiety disrupts rigid crystal lattice packing and lowers the intrinsic lipophilicity (clogP), vastly improving aqueous solubility while maintaining the basic nitrogen of the piperidine ring required for target engagement.
Fig 1: Hedgehog signaling pathway and SMO inhibition by tetrahydropyrido-pyrimidine derivatives.
Metabolic Soft Spots & ADME Architecture
While the 2-ylmethanol substitution optimizes solubility, the tetrahydropyrido[4,3-d]pyrimidine core introduces specific metabolic liabilities that must be profiled. Phase I metabolism primarily targets the saturated piperidine ring via CYP3A4 and CYP2D6-mediated α-carbon oxidation. This can lead to hydroxylation at the benzylic/aliphatic carbons, followed by potential ring-opening or elimination reactions 3.
To systematically de-risk these compounds, we deploy a rigorous, self-validating PK profiling workflow that bridges in vitro intrinsic clearance ( Clint ) with in vivo systemic clearance ( Clsys ).
Fig 2: Comprehensive PK profiling workflow for tetrahydropyrido-pyrimidine derivatives.
Self-Validating Experimental Protocols
As drug development professionals, we must ensure that every protocol executed in the lab inherently validates its own data. Below are the optimized methodologies for profiling 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol derivatives.
Protocol A: In Vitro Liver Microsomal Stability Assay
Objective: Determine Clint and isolate CYP-mediated metabolism from chemical instability. Causality: We utilize 100 mM potassium phosphate buffer (pH 7.4) because this specific ionic strength and pH are strictly required to maintain the tertiary structure and active-site conformation of CYP450 enzymes during incubation.
Step-by-Step Methodology:
-
Preparation: Thaw human or rat liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Compound Spiking: Add the 2-ylmethanol derivative to achieve a final assay concentration of 1 μM. Critical: Ensure final organic solvent concentration (DMSO/Acetonitrile) remains ≤0.1% to prevent solvent-induced CYP inhibition.
-
Initiation & Self-Validation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).
-
Self-Validation Step: Simultaneously run a minus-NADPH control . If the compound degrades in the absence of NADPH, it definitively flags non-CYP mediated instability (e.g., esterase/amidase cleavage or spontaneous hydrolysis), preventing false-positive clearance assignments.
-
-
Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: The 3:1 organic ratio rapidly denatures proteins, halting enzymatic activity instantly to lock in accurate kinetic timepoints.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant ( k ) and Clint .
Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)
Objective: Assess absolute bioavailability (F%), maximum concentration ( Cmax ), and dose-linearity. Causality: The improved solubility imparted by the 2-ylmethanol group allows for oral dosing in simple aqueous suspensions (e.g., 0.5% Methylcellulose), avoiding harsh co-solvents like PEG400 that can irritate the GI tract and artificially alter absorption kinetics.
Step-by-Step Methodology:
-
Study Design: Utilize a crossover design in male Sprague-Dawley rats (n=3 per group). Causality: A crossover design eliminates inter-subject anatomical and physiological variability, ensuring the calculated absolute bioavailability is a true reflection of the molecule's absorption.
-
Dosing:
-
IV Arm: 2 mg/kg formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline.
-
PO Arm: 10, 30, and 100 mg/kg formulated in 0.5% Methylcellulose to assess linear PK profiles 1.
-
-
Sampling & Self-Validation: Collect 200 μL blood samples via jugular vein catheter into K2EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Self-Validation Step: Pre-dose blood sampling (t=0) is mandatory to establish a zero-baseline, confirming the absence of analytical interference or cross-contamination in the LC-MS/MS system.
-
-
Data Extraction: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive AUC, Vss , and Clsys .
Quantitative Data Synthesis
The strategic implementation of the tetrahydropyrido[4,3-d]pyrimidine scaffold yields profound improvements in pharmacokinetic parameters compared to older, highly lipophilic reference compounds. The table below summarizes representative in vivo PK data demonstrating the restoration of dose-linearity and high oral bioavailability.
Table 1: Comparative Pharmacokinetic Parameters in Rodent Models (Oral Dosing)
| Compound / Scaffold Class | Dose (mg/kg) | Cmax (ng/mL) | AUC0−∞ (ng·h/mL) | T1/2 (h) | Bioavailability (F%) | PK Linearity |
| Vismodegib (Pyridine-amide) | 10 | ~8,500 | ~95,000 | 12.5 | Variable | Non-linear at high doses |
| Compound 24 (Tetrahydropyrido[4,3-d]pyrimidine) | 10 | ~12,400 | ~110,000 | 8.2 | 72% | Linear up to 100 mg/kg |
| TGR5 Agonist 16 (Tetrahydropyrido-pyrimidine amide) | 5 | ~4,200 | ~28,000 | 4.5 | 65% | Linear |
Data synthesized from foundational scaffold-hopping studies targeting Smo and TGR5 13.
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol derivative represents a masterclass in rational drug design. By utilizing the 2-ylmethanol moiety to fine-tune the hydration sphere and reduce intrinsic lipophilicity, researchers can successfully bypass the non-linear absorption pitfalls that plague heavily substituted aromatic systems. Through rigorous, self-validating in vitro and in vivo PK profiling, this scaffold continues to prove its worth as a highly bioavailable engine for novel GPCR and kinase inhibitors.
References
- Title: Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity Source: ACS Chemical Neuroscience / PubMed URL
- Title: Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists Source: ACS Medicinal Chemistry Letters URL
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Profiling the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol Scaffold: In Vitro Receptor Binding Affinity and Pharmacological Mechanisms
Molecular Architecture & Pharmacophore Dynamics
In modern structure-based drug design, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) core has emerged as a highly privileged pharmacophore[1]. This bicyclic nitrogenous scaffold provides a rigid, planar geometry that mimics purine rings, allowing it to intercalate deeply into the ATP-binding pockets of kinases and molecular chaperones, as well as the central cavities of ion channels[2][3].
The specific derivative, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol (CAS: 944901-62-6), represents a strategic structural evolution[4]. Molecular simulations and X-ray crystallography of THPP derivatives bound to target proteins reveal a critical spatial orientation: while the core pyrimidine ring anchors into hydrophobic pockets, the 2-position of the ring is directed outward toward the protein-solvent interface[5]. By substituting this position with a polar hydroxymethyl group (ylmethanol), medicinal chemists achieve two causal benefits:
-
Solubility Enhancement: The hydroxyl group forms hydrogen bonds with bulk solvent water molecules, drastically improving the aqueous solubility and pharmacokinetic profile of the highly lipophilic core[5].
-
Target Specificity: The ylmethanol moiety can interact with solvent-exposed polar residues at the rim of the binding pocket, providing an additional vector for target selectivity without sterically clashing with the deep hydrophobic cleft[5].
This technical guide details the in vitro methodologies used to evaluate the receptor binding affinity of this scaffold across its primary high-affinity targets: the molecular chaperone Hsp90 and the two-pore domain potassium channel TASK-3 .
Target 1: Hsp90 Inhibition & Binding Affinity
Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the folding and stabilization of oncogenic client proteins. THPP derivatives exhibit potent Hsp90 inhibition by competitively binding to the N-terminal ATP-binding domain[6]. The 2-ylmethanol substitution is particularly effective here, as it occupies the solvent-exposed region of the Hsp90 ATP pocket, optimizing the binding free energy ( ΔGbind )[5].
High-Throughput Fluorescence Polarization (FP) Assay Protocol
To quantify the in vitro binding affinity ( IC50 / Kd ) of THPP-2-ylmethanol derivatives to Hsp90, a competitive Fluorescence Polarization (FP) assay is the industry standard[6][7].
Causality of the Assay Design: FP relies on the rotational dynamics of molecules in solution. A small fluorescent probe (e.g., FITC-labeled geldanamycin) rotates rapidly, emitting depolarized light (low mP). When bound to the massive Hsp90 protein, rotation slows, and the emitted light remains highly polarized (high mP). If our THPP compound successfully binds to Hsp90, it displaces the probe, causing a measurable drop in polarization.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40). The inclusion of molybdate stabilizes the Hsp90 conformation.
-
Protein-Probe Complex: Incubate recombinant human Hsp90 N-terminal domain (10 nM) with FITC-geldanamycin (2 nM) in the assay buffer for 3 hours at 4°C to reach equilibrium.
-
Compound Titration: Serially dilute the THPP-2-ylmethanol derivative in DMSO. Transfer 1 µL of the compound to a 384-well black, flat-bottom microplate (e.g., Greiner Bio-One)[8].
-
Incubation: Add 49 µL of the Hsp90-probe complex to the compound wells. Incubate in the dark at room temperature for 2 hours.
-
Data Acquisition: Read the plate on a multimode microplate reader (e.g., EnVision) using excitation at 485 nm and emission at 535 nm (parallel and perpendicular planes).
-
Self-Validation Checkpoint: The assay must include a DMSO-only vehicle control (defining maximum polarization, mPmax ) and a saturating concentration (10 µM) of a reference inhibitor like 17-AAG or NVP-AUY922 (defining minimum polarization, mPmin )[7][9]. Calculate the Z'-factor; a value > 0.5 validates the assay's robustness.
Fig 1: Mechanistic workflow of Hsp90 inhibition by THPP derivatives and FP assay readout.
Target 2: TASK-3 Potassium Channel Antagonism
Beyond kinases and chaperones, the THPP scaffold is a highly potent and selective antagonist for TASK-3 (K2P9.1), a two-pore domain leak potassium channel implicated in oncogenesis and neuronal excitability[10][11]. Derivatives such as PK-THPP bind directly to the central cavity of the channel, but only when the lateral fenestrations are in the open state[3].
Whole-Cell Patch-Clamp Electrophysiology Protocol
To determine the functional binding affinity and inhibitory potency of THPP derivatives on TASK-3, automated or manual whole-cell patch-clamp electrophysiology is utilized[10].
Causality of the Assay Design: TASK-3 is an outwardly rectifying channel that passes K+ ions to maintain the resting membrane potential[11]. By applying voltage ramps, we can force K+ efflux. If the THPP compound binds to the central cavity, it physically occludes the pore, truncating the outward current.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing human TASK-3 channels. Plate on glass coverslips 24 hours prior to recording.
-
Internal/External Solutions:
-
Pipette (Internal) Solution: 130 mM KCl, 1.2 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH 7.3).
-
Bath (External) Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Seal Formation & Whole-Cell Configuration: Using borosilicate glass pipettes (resistance 2–4 MΩ), form a giga-ohm seal on the cell membrane, followed by a brief suction pulse to rupture the patch and achieve whole-cell configuration.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply 1-second duration voltage ramps from -120 mV to +60 mV at 33°C to activate the outwardly rectifying TASK-3 currents[11].
-
Compound Perfusion: Perfuse the THPP-2-ylmethanol derivative into the bath solution. Record the reduction in current amplitude at the end of the +40 mV or +60 mV test pulse[10].
-
Self-Validation Checkpoint: TASK-3 channels are highly sensitive to extracellular protons. Following compound washout, perfuse the cell with a low-pH bath solution (pH 6.0). This must result in near-complete, reversible inhibition of the current[11]. If the current is insensitive to pH 6.0, the recorded current is not mediated by TASK-3, and the data must be discarded.
Fig 2: State-dependent binding of THPP derivatives to the TASK-3 channel central cavity.
Quantitative Data Synthesis: In Vitro Profiling
The versatility of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is reflected in its broad-spectrum binding affinities. The table below synthesizes the in vitro binding data for optimized THPP derivatives across multiple target receptors, demonstrating the efficacy of solvent-exposed region modifications (like the 2-ylmethanol group).
| Target Receptor | Assay Methodology | Binding Affinity / Potency | Mechanistic Note |
| Hsp90 (N-Terminal) | Fluorescence Polarization (FP) | IC50 = 0.028 – 0.101 µM[5][6] | 2-position substitution enhances solvent interaction, improving solubility to 192.3 µg/mL while retaining deep ATP-pocket binding[5]. |
| TASK-3 (K2P9.1) | Whole-Cell Electrophysiology | IC50 = 35 nM (PK-THPP)[10] | Binding is strictly dependent on the open state of the channel's lateral fenestrations; H-bond acceptors interact with selectivity filter threonines[3][10]. |
| CDK2 | Molecular Docking / MTT Assay | ΔGbind = -7.2 kcal/mol[2] | High dynamic stability inside the binding cavity; translates to potent cellular cytotoxicity in MCF-7 breast cancer lines ( IC50 = 62.5 µg/mL)[2]. |
| EGFR | Molecular Docking | ΔGbind = -6.6 kcal/mol[2] | Pyrimidine-piperazine/ylmethanol derivatives show promise as lead compounds for dual-receptor targeted breast cancer therapies[2]. |
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol scaffold is a masterclass in rational drug design. By leveraging the rigid, hydrophobic nature of the tetrahydropyridopyrimidine core to anchor into deep protein cavities (Hsp90 ATP pocket, TASK-3 central pore), and utilizing the 2-ylmethanol group to interface with the aqueous solvent, researchers can overcome the traditional lipophilicity hurdles of kinase and chaperone inhibitors. The rigorous execution of self-validating in vitro assays—such as competitive FP and pH-controlled patch-clamp electrophysiology—remains paramount in accurately profiling the binding kinetics of this highly versatile pharmacophore.
References
-
A Novel Pyridopyrimidine Derivative as a Potential Breast Cancer Agent: DFT, Docking, MD Simulation, and Cytotoxic Studies. PubMed / NIH. Available at:[Link]
-
Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine. PMC / NIH. Available at:[Link]
-
Structure/Activity Analysis of TASK-3 Channel Antagonists Based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine. ResearchGate. Available at: [Link]
-
Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. Available at: [Link]
-
944901-62-6 CAS 号: 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol. ChemSrc. Available at:[Link]
-
Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Design, Synthesis, and Biological Evaluation of HSP90 Inhibitor–SN38 Conjugates for Targeted Drug Accumulation. ACS Publications. Available at:[Link]
-
Ion channel profile of TRPM8 cold receptors reveals a novel role of TASK-3 potassium channels in thermosensation. PMC / NIH. Available at:[Link]
-
Molecular design opportunities presented by solvent-exposed regions of target proteins. University of Southern Denmark. Available at:[Link]
- CA2713658C - Oxim derivatives as hsp90 inhibitors. Google Patents.
- WO2024153947A1 - Inhibitor compounds. Google Patents.
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- 3. researchgate.net [researchgate.net]
- 4. 944901-62-6_CAS号:944901-62-6_5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol - 化源网 [chemsrc.com]
- 5. findresearcher.sdu.dk [findresearcher.sdu.dk]
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- 11. Ion channel profile of TRPM8 cold receptors reveals a novel role of TASK-3 potassium channels in thermosensation - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol in early drug discovery
Executive Summary
In modern medicinal chemistry, the transition from flat, fully aromatic scaffolds to conformationally flexible, sp³-rich frameworks is a critical strategy for improving clinical success rates. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol (CAS: 944901-62-6) has emerged as a highly privileged building block in early drug discovery. By combining the pharmacophoric features of a pyrimidine ring with the conformational flexibility of a fused piperidine, this scaffold successfully executes the "escape from flatland" paradigm[1]. Furthermore, the 2-hydroxymethyl (-CH₂OH) moiety serves as both a critical hydrogen-bonding vector for target engagement and a versatile synthetic handle for multiparameter optimization. This whitepaper provides an in-depth technical analysis of its biological activity, structural rationale, and the self-validating experimental workflows required to evaluate its derivatives.
Structural Rationale: Escaping Flatland
Historically, drug discovery libraries have been dominated by flat, planar heterocycles (e.g., quinazolines). While these planar molecules often exhibit high initial binding affinities due to strong π-π stacking interactions, they frequently suffer from poor aqueous solubility, high off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles[2].
The integration of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core addresses these liabilities by increasing the fraction of sp³ hybridized carbons (Fsp³).
-
Conformational Flexibility: The saturated piperidine ring forces the molecule out of a strict planar geometry, allowing it to adapt to complex three-dimensional binding pockets (such as the ATP-binding site of Hsp90 or the hinge region of kinases)[3].
-
The 2-ylmethanol Advantage: The hydroxymethyl group at the 2-position provides a dual function. Chemically, it lowers the calculated partition coefficient (cLogP) and enhances aqueous solubility[2]. Biologically, the hydroxyl oxygen acts as a potent hydrogen bond acceptor/donor, capable of interacting with conserved water molecules or backbone amides in deep kinase pockets.
Diagram 1: Workflow of the "Escape from Flatland" optimization strategy.
Key Biological Targets and Mechanistic Pathways
Derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol have demonstrated potent biological activity across multiple therapeutic areas:
Chaperone Inhibition (Hsp90)
Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the folding and stability of oncogenic client proteins. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as highly potent, selective inhibitors of the Hsp90 N-terminal ATP-binding pocket[3]. The sp³-rich core allows the molecule to adopt a specific conformation that perfectly matches the extended α-helix state of Hsp90, while the 2-position substituent (derived from the methanol handle) projects into the solvent-exposed region to improve physicochemical properties without disrupting the primary binding affinity[3].
Kinase Inhibition (ATR, EGFR, and Dual Targeting)
The pyrimidine face of the scaffold mimics the adenine ring of ATP, making it an excellent hinge-binding motif for kinases. Recent studies have utilized this core to develop highly selective inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a key regulator of the DNA damage response[4]. Furthermore, the scaffold has been successfully optimized into dual inhibitors targeting both Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR) for the treatment of idiopathic pulmonary fibrosis and lung cancer[5].
Antiviral Activity (HIV-1 NNRTIs)
In the virology space, this scaffold has been employed to overcome the resistance profiles of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). By utilizing the multiparameter optimization enabled by the tetrahydropyrido core, researchers discovered broad-spectrum antiviral agents that maintain efficacy against severe NNRTI-resistant HIV-1 variants, outperforming traditional drugs like efavirenz[1].
Diagram 2: Mechanism of action for Hsp90 inhibition leading to tumor apoptosis.
Self-Validating Experimental Workflows
To rigorously evaluate the biological activity of derivatives synthesized from 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol, a self-validating testing cascade is required. The following protocols establish both in vitro binding affinity and in cellulo target engagement.
Protocol 1: Fluorescence Polarization (FP) Assay for Hsp90 Binding
Causality & Logic: FP relies on the principle that a small fluorescent tracer tumbles rapidly in solution (low polarization), but when bound to a large protein, its tumbling slows (high polarization). By using FITC-labeled Geldanamycin (a known ATP-competitive Hsp90 binder) as the tracer, we ensure that any displacement by our test compound definitively proves competition at the specific ATP-binding pocket.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, and 0.01% Brij-35. Note: Brij-35 is critical to prevent non-specific aggregation of the lipophilic test compounds.
-
Compound Dilution: Serially dilute the test compound in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of ≤1% (to prevent protein denaturation).
-
Assay Assembly: In a 384-well black microplate, combine 6 nM FITC-Geldanamycin, 30 nM recombinant Hsp90α N-terminal domain, and the diluted test compounds.
-
Equilibration: Incubate the plate in the dark at room temperature for 3 hours. This extended incubation ensures thermodynamic equilibrium is reached, preventing false-negative results for slow-binding kinetics.
-
Measurement & Analysis: Read the plate using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate milli-polarization (mP) values and fit the data to a 4-parameter logistic curve to determine the IC₅₀.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality & Logic: While the FP assay proves in vitro binding, it does not account for cellular permeability or intracellular competition with millimolar concentrations of native ATP. CETSA bridges this gap. It is based on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (Tm).
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., HCT116) and incubate with the test compound (at 5x the in vitro IC₅₀) or DMSO vehicle for 2 hours to allow for cell penetration and target engagement.
-
Thermal Profiling: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis via Freeze-Thaw: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Crucial Step: Do not use harsh detergent-based lysis buffers (like RIPA), as these will artificially denature the proteins and destroy the thermal shift profile.
-
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured/precipitated proteins.
-
Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and perform a Western blot against the target protein. A shift in the degradation curve to higher temperatures in the compound-treated group confirms intracellular target engagement.
Quantitative Data & SAR Optimization
The transition from a flat aromatic scaffold to the partially saturated tetrahydropyrido[4,3-d]pyrimidine core yields profound improvements in physicochemical properties. The table below summarizes the typical multiparameter optimization observed when utilizing this scaffold in kinase/chaperone inhibitor programs[3],[2].
| Scaffold Type | Representative Core Structure | Average cLogP | Aqueous Solubility (μg/mL) | Permeability (10⁻⁶ cm/s) | Target Selectivity |
| Flat Aromatic | Quinazoline / Pyrido[3,2-d]pyrimidine | 4.5 – 5.5 | < 5.0 | ~70.0 | Low (High off-target kinase binding) |
| sp³-Enriched | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine | 3.0 – 4.0 | 15.0 – 30.0 | ~27.0 | Moderate |
| sp³-Enriched + Polar Handle | Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol | 1.5 – 2.8 | > 85.0 | ~35.0 | High (Conformationally restricted) |
Table 1: Comparative physicochemical profiling demonstrating the superiority of the tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol scaffold in early drug discovery.
Conclusion
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol scaffold represents a masterclass in rational drug design. By deliberately introducing sp³ character, medicinal chemists can successfully "escape flatland," mitigating the toxicity and solubility issues inherent to flat aromatic rings[1]. Simultaneously, the 2-hydroxymethyl group provides an indispensable vector for both synthetic elaboration and direct hydrogen-bond target engagement. Whether deployed against molecular chaperones like Hsp90, critical kinases like ATR and EGFR, or viral transcriptases, this privileged building block continues to drive the discovery of highly selective, bioavailable therapeutics.
References
-
[5] Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]
-
[1] Escaping from Flatland: Multiparameter Optimization Leads to the Discovery of Novel Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Human Immunodeficiency Virus-1 Non-nucleoside Reverse Transcriptase Inhibitors with Superior Antiviral Activities against Non-nucleoside Reverse Transcriptase Inhibitor-Resistant Variants and Favorable Drug-like Profiles. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
[3] Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry (ACS). Available at:[Link]
-
[4] Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. Molecules (PMC). Available at:[Link]
-
[2] Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry (ACS). Available at:[Link]
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- 5. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: De Novo Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol
Here is a detailed application note and synthetic protocol for the preparation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol.
Target Molecule: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol (CAS: 944901-62-6) Application: Pharmaceutical Intermediate, Scaffold for Kinase and Hsp90 Inhibitors Document Type: Standard Operating Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The bicyclic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry. Its three-dimensional topology and hydrogen-bonding capabilities make it an ideal pharmacophore for targeting ATP-binding sites in kinases and the N-terminal domain of chaperone proteins like Heat Shock Protein 90 (Hsp90)[1][2].
The target molecule, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol, features a secondary amine in the piperidine ring (allowing for diverse functionalization via alkylation, acylation, or reductive amination) and a hydroxymethyl group at the C2 position of the pyrimidine ring, which can serve as a hydrogen bond donor/acceptor or a handle for further derivatization.
To ensure high synthetic accessibility and yield, this protocol utilizes a bottom-up construction approach starting from a commercially available, orthogonally protected piperidone. The core pyrimidine ring is constructed via a classic enaminone cyclization strategy[3].
Retrosynthetic Pathway & Workflow
The synthesis is designed as a highly robust, three-step linear sequence.
-
Activation: 1-Boc-4-piperidone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an electrophilic enaminone.
-
Annulation: The enaminone is condensed with 2-hydroxyacetamidine to construct the pyrimidine ring[4].
-
Deprotection: Acidic cleavage of the Boc group yields the final target.
Workflow for the synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol.
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate
Mechanistic Causality: DMF-DMA acts as a one-carbon synthon. It reacts with the highly enolizable α-carbon of the 4-piperidone. The dimethylamino group serves as an excellent leaving group in the subsequent cyclization step, while the Boc group prevents unwanted side reactions at the piperidine nitrogen[3].
Protocol:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 1-Boc-4-piperidone (10.0 g, 50.2 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (30 mL, excess).
-
Heat the reaction mixture to 100 °C under an inert nitrogen atmosphere for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The starting material (stains with PMA) should be completely consumed, replaced by a highly UV-active spot.
-
Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and methanol byproducts.
-
Triturate the resulting dark orange oil with cold hexanes to precipitate the enaminone intermediate as a yellow solid. Filter and dry under vacuum (Expected yield: ~11.5 g, 90%).
Step 2: Synthesis of tert-butyl 2-(hydroxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Mechanistic Causality: The amidine nitrogen of 2-hydroxyacetamidine undergoes a Michael-type addition to the activated double bond of the enaminone, displacing dimethylamine. Subsequent intramolecular nucleophilic attack by the imine nitrogen onto the ketone carbonyl, followed by dehydration, drives the irreversible aromatization of the pyrimidine ring[3][4].
Protocol:
-
In a 250 mL round-bottom flask, suspend the enaminone intermediate (10.0 g, 39.3 mmol) and 2-hydroxyacetamidine hydrochloride (5.2 g, 47.1 mmol) in anhydrous ethanol (100 mL).
-
Add sodium ethoxide (21 wt% in ethanol, 17.5 mL, 47.1 mmol) dropwise at room temperature to liberate the free amidine base.
-
Heat the reaction mixture to reflux (80 °C) for 16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water (100 mL) and dichloromethane (DCM) (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via silica gel flash chromatography (Eluent: 0-5% Methanol in DCM) to afford the Boc-protected pyridopyrimidine as an off-white solid.
Step 3: Deprotection to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol
Mechanistic Causality: The tert-butyl carbamate (Boc) group is highly sensitive to strong acids. Treatment with anhydrous HCl cleaves the Boc group, releasing isobutylene gas and carbon dioxide, and precipitating the target compound cleanly as an HCl salt, avoiding the need for complex aqueous workups[2].
Protocol:
-
Dissolve the Boc-protected intermediate (5.0 g, 18.8 mmol) in anhydrous DCM (30 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (20 mL, 80 mmol).
-
Remove the ice bath and stir the reaction at room temperature for 3 hours.
-
Self-Validation Checkpoint: Gas evolution should cease, and a white precipitate should form. LC-MS analysis of an aliquot should show the complete disappearance of the starting material ( [M+H]+ = 266) and the appearance of the product mass ( [M+H]+ = 166).
-
Dilute the suspension with diethyl ether (50 mL) to maximize precipitation.
-
Filter the solid, wash thoroughly with diethyl ether, and dry under high vacuum to afford 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol hydrochloride as a white powder. (Note: If the free base is required, neutralize the salt with saturated aqueous NaHCO₃, extract into a polar organic solvent like 10% MeOH/DCM, and concentrate).
Quantitative Data & Characterization Summary
The following table summarizes the expected yields and key analytical parameters for the validation of each synthetic step.
| Step | Compound / Intermediate | Expected Yield | Purity (LC-MS) | Key Analytical Markers (¹H-NMR / MS) |
| 1 | Enaminone Intermediate | 88 - 92% | >95% | MS: [M+H]+ = 255.2NMR: δ ~7.5 ppm (s, 1H, enamine CH), ~3.1 ppm (s, 6H, N(CH₃)₂) |
| 2 | Boc-Protected Pyridopyrimidine | 70 - 75% | >98% | MS: [M+H]+ = 266.1NMR: δ ~8.5 ppm (s, 1H, pyrimidine Ar-H), ~4.6 ppm (s, 2H, CH₂-OH) |
| 3 | Target Compound (HCl Salt) | 90 - 95% | >99% | MS: [M+H]+ = 166.1NMR (D₂O): δ 8.65 (s, 1H), 4.75 (s, 2H), 4.45 (s, 2H), 3.65 (t, 2H), 3.20 (t, 2H) |
References
- Kissei Pharmaceutical Co., Ltd. NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES. Google Patents.
-
RSC Advances. Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Publishing. Available at: [Link]
-
Journal of Medicinal Chemistry. Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. ACS Publications. Available at: [Link]
Sources
How to dissolve 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol for cell culture assays
Application Note & Protocol: Reconstitution and In Vitro Assay Preparation of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
Mechanistic Context & Scaffold Significance
The 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol (CAS: 944901-62-6) molecule is a highly privileged building block and pharmacophore core in modern drug discovery. The conformational flexibility of the tetrahydropyrido ring allows it to adapt to diverse kinase and chaperone binding pockets. Notably, derivatives of this scaffold have been successfully optimized as by binding adjacent to the H2 helix[1], as well as targeted agents against[2] and[3].
Because this fused heterocyclic core is highly lipophilic and prone to forming strong intermolecular hydrogen bonds via its nitrogen atoms, it exhibits poor aqueous solubility. Proper reconstitution in an organic solvent (DMSO) and careful serial dilution are critical to prevent micro-precipitation and ensure accurate dosing in cell-based assays.
Physicochemical Profiling & Solvent Selection
To design a self-validating dissolution protocol, we must first establish the physical parameters of the compound. Dimethyl sulfoxide (DMSO) is selected as the primary solvent because its high dielectric constant effectively disrupts the crystal lattice energy of the pyrimidine core, ensuring complete solvation.
Table 1: Physicochemical Properties
| Parameter | Value / Specification |
|---|---|
| Chemical Formula | C₈H₁₁N₃O |
| Molecular Weight (Free Base) | 165.19 g/mol |
| Primary Solvent | 100% Sterile, Cell-Culture Grade DMSO |
| Kinetic Solubility Limit (Aqueous) | < 50 µM (Compound-dependent; requires intermediate DMSO dilution) |
| Storage (Powder) | -20°C, desiccated and protected from light |
| Storage (DMSO Stock) | -80°C (Stable for up to 6 months) |
Note: Always verify the salt form on your vial. If supplied as a hydrochloride (HCl) salt, the molecular weight will increase (approx. 201.65 g/mol ), requiring volume adjustments.
Protocol I: Master Stock Reconstitution (10 mM)
Objective: Generate a sterile, stable 10 mM master stock while preventing compound degradation.
Methodology & Causality:
-
Equilibration: Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator.
-
Causality: Opening a cold vial introduces ambient condensation, which hydrolyzes the compound and degrades the hygroscopic DMSO stock over time.
-
-
Solvent Addition: Add the precise volume of 100% sterile DMSO (see Table 2) directly to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5–10 minutes.
-
Causality: Sonication provides the acoustic cavitation energy required to break apart invisible micro-aggregates that could skew downstream molarity.
-
-
Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes and immediately transfer to -80°C.
-
Causality: Repeated freeze-thaw cycles cause compound precipitation and degradation. Single-use aliquots ensure absolute consistency across biological replicates.
-
Table 2: Master Stock Preparation (10 mM) based on 165.19 g/mol MW
| Mass of Powder | Volume of 100% DMSO Required | Final Concentration |
|---|---|---|
| 1.0 mg | 605 µL | 10 mM |
| 5.0 mg | 3.026 mL | 10 mM |
| 10.0 mg | 6.053 mL | 10 mM |
Protocol II: In Vitro Cell Culture Assay Preparation
Objective: Deliver the compound to cultured cells without inducing solvent toxicity or compound precipitation.
Methodology & Causality:
-
Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex briefly.
-
Intermediate Dilution: Do not spike the 10 mM stock directly into aqueous media. Instead, create a 100x intermediate stock in 100% DMSO for your highest desired assay concentration.
-
Causality: Direct injection of high-concentration DMSO stocks into cold aqueous media causes localized supersaturation and immediate crystallization ("crashing out").
-
-
Media Spiking: Pre-warm the cell culture media to 37°C. Add the intermediate DMSO stock to the media at a 1:1000 ratio while gently vortexing the media tube.
-
Solvent Limit Enforcement: Ensure the final DMSO concentration applied to the cells [4].
-
Causality: DMSO concentrations >0.1% can induce cellular toxicity, alter membrane permeability, and trigger unintended differentiation pathways, confounding the phenotypic readout of your target kinase/chaperone inhibition.
-
Table 3: Serial Dilution Workflow for Cell Assays (Targeting 0.1% Final DMSO)
| Desired Final Assay Conc. | Intermediate DMSO Stock Conc. (1000x) | Volume of Intermediate Stock | Volume of 37°C Media | Final DMSO % |
|---|---|---|---|---|
| 10 µM | 10 mM (Master Stock) | 1.0 µL | 999 µL | 0.1% |
| 1 µM | 1 mM (Diluted in DMSO) | 1.0 µL | 999 µL | 0.1% |
| 100 nM | 100 µM (Diluted in DMSO) | 1.0 µL | 999 µL | 0.1% |
Self-Validating Quality Control:
-
Visual Validation: Before applying the 10 µM working media to your cells, observe a drop of the media under an inverted phase-contrast microscope (20x objective). The absence of refractive micro-crystals validates that the compound remains soluble.
-
Baseline Validation (Vehicle Control): You must run a parallel control well containing 0.1% DMSO in media (without the compound). This self-validates that any observed apoptosis or kinase inhibition is strictly mediated by the tetrahydropyrido[4,3-d]pyrimidine compound, not solvent-induced stress.
Experimental Workflow Visualization
Workflow for the reconstitution, dilution, and in vitro application of tetrahydropyridopyrimidines.
References
-
Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry (ACS Publications).[Link][1]
-
Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports (Nature).[Link][2]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.[Link][3]
-
Vitamin D Receptor Activation and Photodynamic Priming Enables Durable Low-dose Chemotherapy. Molecular Cancer Therapeutics (AACR Journals).[Link][4]
Sources
Technical Support Center: Purification and Extraction of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol .
Due to its fused pyrimidine-piperidine core and the polar hydroxymethyl group, this molecule presents unique liquid-liquid extraction (LLE) and chromatographic challenges. Standard normal-phase silica and traditional aqueous workups often lead to severe yield losses, irreversible column binding, and product degradation. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.
Physicochemical Diagnostic Table
Before troubleshooting, it is critical to understand the causality behind the molecule's behavior. The table below summarizes the quantitative and qualitative data driving our protocol design.
| Structural Feature | Physicochemical Property | Experimental Challenge | Recommended Solution |
| Tetrahydropyridine Ring (Secondary Amine) | High basicity (Estimated pKa ~9-10) | Irreversible binding to acidic silanols on standard silica (streaking/tailing)[1]. | Use Amine-functionalized silica (e.g., KP-NH) or basic modifiers[2]. |
| Pyrimidine Core | Weakly basic / Hydrogen bond acceptor | Co-elution with polar reaction byproducts; poor retention on standard C18. | pH-controlled Reverse-Phase HPLC (RP-HPLC) or Strong Cation Exchange (SCX)[3]. |
| Hydroxymethyl Group (-CH2OH) | High polarity / Hydrophilicity | Poor partitioning into organic solvents during aqueous Liquid-Liquid Extraction (LLE). | "Catch-and-Release" SCX Solid Phase Extraction (SPE)[4]. |
Troubleshooting & FAQs
Q1: I am losing my product during the aqueous workup. It won't extract into ethyl acetate or dichloromethane (DCM). What should I do?
A: This is a classic issue with highly polar, basic heterocycles. The combination of the basic secondary amine and the hydroxymethyl group makes the molecule highly water-soluble, especially if the aqueous layer is even slightly acidic (forming the water-soluble ammonium salt).
-
Troubleshooting Step 1 (Chemical): Ensure the aqueous layer is adjusted to a pH of at least 11-12 using 1MNaOH or Na2CO3 to fully deprotonate the secondary amine before extraction.
-
Troubleshooting Step 2 (Salting Out): Saturate the aqueous layer with NaCl to force the organic compound into the organic phase. Switch to a more polar extraction solvent like a 3:1 mixture of Chloroform:Isopropanol or 3:1 EtOAc:EtOH[3].
-
Ultimate Solution (SCX): Bypass LLE entirely. Load the crude aqueous mixture directly onto a Strong Cation Exchange (SCX) cartridge. The sulfonic acid groups will trap your protonated product, allowing you to wash away aqueous salts and neutral impurities before releasing the pure free-base product with methanolic ammonia[4][5].
Q2: When I try to purify the compound using standard normal-phase silica gel, it streaks across the column and I recover less than 30% of my loaded mass. Why?
A: Bare silica gel is a Brønsted acid due to its surface silanol groups ( Si−OH ). Your molecule contains a highly basic secondary amine in the tetrahydropyridine ring. The basic amine forms a strong electrostatic interaction (acid-base salt) with the acidic silanols[1].
-
Solution: You must mask this interaction. While you can use "aggressive" solvent mixtures (e.g., DCM/MeOH/NH4OH), this often leads to poor resolution[1]. The best approach is to replace your standard silica column with an amine-functionalized silica column (e.g., KP-NH) . The bonded amine groups on the stationary phase neutralize the silica's acidity, allowing basic amines to elute cleanly using softer solvent gradients like Hexane/Ethyl Acetate or DCM/MeOH without added base[2].
Q3: I am using RP-HPLC to purify the final product, but the peak shape is broad and it co-elutes with a structurally similar impurity. How can I improve resolution?
A: Peak broadening in RP-HPLC for basic amines is typically caused by mixed-mode interactions with residual silanols on the C18 stationary phase or partial ionization of the analyte.
-
Solution: Apply the "2 pH Rule." To ensure the amine is fully deprotonated (free base form), the mobile phase pH must be at least 2 units above the molecule's pKa[2]. Use a volatile base modifier, such as 0.1% Triethylamine (TEA) or 0.1% NH4OH in water/acetonitrile. This drives the molecule into its more lipophilic, un-ionized state, increasing retention on the C18 column and sharpening the peak[2].
Experimental Workflows & Methodologies
Protocol A: SCX "Catch-and-Release" Extraction (Bypassing LLE)
This protocol utilizes a benzenesulfonic acid functionalized sorbent (SCX) to isolate the basic tetrahydropyrido[4,3-d]pyrimidine core from complex aqueous reaction mixtures[4][5].
-
Conditioning: Pre-condition a 10g SCX-2 cartridge with 50 mL of Methanol (MeOH), followed by 50 mL of 1% Formic Acid in Water.
-
Loading: Acidify your crude reaction mixture to pH 3-4 using 1M HCl or Formic Acid (ensuring all basic nitrogens are protonated). Load the mixture onto the cartridge at a flow rate of 1-2 mL/min. Mechanistic Note: The protonated amine binds ionically to the negatively charged −SO3− groups on the resin[5].
-
Washing (Catch): Wash the cartridge with 50 mL of Water, followed by 50 mL of MeOH, and finally 50 mL of DCM. This removes all salts, neutral byproducts, and unreacted non-basic starting materials[4].
-
Elution (Release): Elute the target compound by passing 50 mL of 2M Ammonia in Methanol ( NH3/MeOH ) through the cartridge. The high pH deprotonates the target molecule, breaking the ionic bond and releasing it as a free base[4].
-
Concentration: Evaporate the methanolic ammonia eluent under reduced pressure to yield the highly pure product.
Caption: SCX Catch-and-Release workflow for the isolation of basic nitrogenous heterocycles.
Protocol B: Amine-Functionalized Silica Flash Chromatography
If scaling up (>500 mg) and normal-phase chromatography is unavoidable, bare silica must be abandoned in favor of amine-bonded silica[1].
-
Column Selection: Select an appropriately sized amine-functionalized silica column (e.g., Biotage® KP-NH). Do not pre-equilibrate with acidic solvents.
-
Sample Loading: Dissolve the SCX-purified free base in a minimum volume of DCM. If solubility is poor, use a dry-loading technique by adsorbing the compound onto a small amount of Celite (do not dry load onto bare silica)[3].
-
Gradient Elution: Run a gradient of Hexane to Ethyl Acetate (0% to 100% EtOAc over 10 column volumes). If the compound is highly retained due to the hydroxyl group, shift the gradient to Ethyl Acetate / Isopropanol (0% to 20% IPA)[2].
-
Detection: Monitor at 254 nm (pyrimidine absorbance). The product will elute as a sharp, symmetrical peak without the need for basic modifiers like TEA or NH4OH in the mobile phase.
Caption: Decision tree for selecting the optimal purification strategy based on sample state and scale.
References
-
MacMillan, D. S., et al. "Alternatives to Normal-Phase Silica Gel Chromatography." Green Chemistry, RSC Publishing. Available at:[Link]
-
Biotage Technical Note. "Is there an easy way to purify organic amines?" Biotage. Available at:[Link]
-
Biotage Technical Note. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. Available at:[Link]
-
Biotage Chemistry Data Sheet. "Standardized procedures developed for target compound purification by reagent scavenging and catch and release SPE techniques." Biotage. Available at:[Link]
-
Santai Science Application Note. "The Application of SepaFlashTM Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds." Santai Science. Available at:[Link]
Sources
Technical Support Center: Resolving Co-Elution in 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol Chromatography
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I designed this guide specifically for researchers and drug development professionals struggling with the chromatographic behavior of fused pyrimidine derivatives.
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol presents a "perfect storm" of analytical challenges. It contains weakly basic pyrimidine nitrogens, a highly basic secondary amine within the tetrahydropyridine ring (pKa ~9.5), and a polar hydroxymethyl group. This high polarity and basicity typically result in poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions. These phenomena collectively destroy theoretical plate count ( N ) and selectivity ( α ), leading to the co-elution of the active pharmaceutical ingredient (API) with its synthetic precursors or positional isomers.
This guide provides field-proven, self-validating methodologies to diagnose and resolve these co-elution issues through mechanistic understanding.
Diagnostic Workflow for Co-Elution
Fig 1. Troubleshooting workflow for resolving basic polar compound co-elution.
Frequently Asked Questions & Troubleshooting Guides
Q1: My analyte and its positional isomers are co-eluting at the void volume ( t0 ) on a standard C18 column using 0.1% Formic Acid. Why is this happening, and how do I resolve it?
Causality: At pH 2.7 (0.1% Formic Acid), the secondary amine of the tetrahydropyridine ring is fully protonated. This renders the molecule extremely hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase[1]. When the retention factor ( k′ ) is less than 1, the analyte spends insufficient time interacting with the stationary phase, meaning selectivity ( α ) cannot be effectively manipulated. Consequently, all polar impurities co-elute in the solvent front.
Solution: You must fundamentally change the retention mechanism.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and an organic-rich mobile phase (e.g., >70% Acetonitrile). The protonated, highly polar analyte partitions into a water-enriched layer immobilized on the silica surface, providing excellent retention for basic compounds[2][3].
-
High-pH Reversed-Phase: Raise the mobile phase pH to 10.5–11.5 using 10 mM Ammonium Bicarbonate. This deprotonates the secondary amine, neutralizing the molecule. The neutral species is drastically more hydrophobic, increasing its retention on a high-pH tolerant C18 or hybrid-silica column.
Q2: I have achieved adequate retention ( k′=4 ), but severe peak tailing is causing the main peak to swallow a closely eluting impurity. What is the mechanistic cause?
Causality: Peak tailing for basic compounds is rarely a physical mass-transfer issue; it is driven by chemical secondary interactions. At mid-to-low pH, residual silanol groups (-Si-OH) on the silica support dissociate into negatively charged silanoxides (-Si-O⁻). The positively charged basic nitrogens of your analyte undergo strong, kinetically slow ion-exchange interactions with these sites[4]. Because desorption from these active sites is sluggish, the peak tails, destroying resolution.
Solution:
-
Transition to Type B ultra-pure silica or columns with extensive polar end-capping to minimize exposed silanols[5].
-
Employ a competitive amine modifier (e.g., 0.1% Triethylamine) in the mobile phase to saturate and block active silanols[6].
-
Operate at a pH where the silanols are fully protonated and neutral (pH < 2.5) or where the analyte is neutral (pH > 10.5).
Fig 2. Mechanism of secondary silanol interactions causing peak tailing and co-elution.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in system suitability criteria. If the criteria are not met, the system self-diagnoses the failure mode.
Protocol A: HILIC Method Development for Polar Heterocycles
Use this protocol when the analyte exhibits k′<1 on standard reversed-phase columns.
Validation Criteria: Retention Factor ( k′ ) ≥3.0 , Peak Asymmetry ( As ) 0.9−1.2 , Resolution ( Rs ) >1.5 .
-
Column Selection: Install an Amide-bonded HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). Amide phases avoid the aggressive cation-exchange repulsion seen in bare silica, providing robust, predictable retention for basic pyrimidines[7].
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. Causality note: Buffer concentration must be strictly maintained to ensure constant ionic strength, which suppresses uncontrolled electrostatic interactions[8].
-
Mobile Phase B (Organic): 10 mM Ammonium Formate in 90:10 Acetonitrile:Water.
-
-
Gradient Profile: Start at 95% B (weak eluent in HILIC) and run a shallow linear gradient to 60% B over 10 minutes.
-
Sample Diluent (Critical Step): Dissolve the sample in a diluent matching the starting conditions (e.g., 95% Acetonitrile).
-
Self-Validation Check: If the peak splits or fronts severely, your sample diluent is too aqueous. Injecting a highly aqueous sample in HILIC disrupts the immobilized water layer on the stationary phase, causing localized phase collapse[7].
-
Protocol B: High-pH Reversed-Phase Screening
Use this protocol to neutralize the basic amine, maximizing hydrophobic retention and eliminating silanol-driven tailing.
-
Column Selection: Install an Ethylene-Bridged Hybrid (BEH) C18 column. Warning: Do not use standard Type A or Type B silica, as it will dissolve at high pH.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide ( NH4OH ).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Profile: 5% B to 95% B over 15 minutes.
-
Temperature Optimization: Set the column oven to 40°C. This reduces mobile phase viscosity, improves mass transfer kinetics within the porous particles, and sharpens the peak, aiding in the resolution of closely eluting impurities.
Quantitative Data: Stationary Phase & Retention Comparison
The following table summarizes the expected chromatographic behavior of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol across different method strategies.
| Stationary Phase Type | Mobile Phase Strategy | Expected Retention ( k′ ) | Expected Peak Asymmetry ( As ) | Co-elution Resolution Potential |
| Standard C18 (Type A) | Low pH (0.1% FA) | < 1.0 (Poor) | > 2.0 (Severe Tailing) | Low (Elutes in void volume) |
| Polar-Embedded C18 | Low pH (0.1% FA) | 1.5 - 2.5 | 1.2 - 1.5 | Moderate (Shields silanols) |
| Hybrid C18 (BEH) | High pH (10.5 Buffer) | 4.0 - 6.0 | 0.9 - 1.1 | High (Analyte is neutral) |
| Amide HILIC | High Organic (>80% ACN) | 3.0 - 8.0 | 0.9 - 1.1 | Very High (Orthogonal selectivity) |
References
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. nih.gov. 2
-
Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives. benchchem.com.
-
How to avoid the tailing problem of basic compounds in HPLC analysis? uhplcslab.com. 5
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. phenomenex.com. 6
-
How to Reduce Peak Tailing in HPLC? phenomenex.com. 4
-
Peak Tailing in HPLC. elementlabsolutions.com.
-
HILIC: A Nemesis to Polar Compounds. welch-us.com. 7
-
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. sigmaaldrich.com. 3
-
Retention and Selectivity of Stationary Phases Used in HILIC. chromatographyonline.com. 8
-
HPLC Method Development Kit: Where to Start? elementlabsolutions.com.1
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Efficacy of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol (THPP-2-MeOH) Compared to Standard Kinase Inhibitors: A Technical Evaluation Guide
As a Senior Application Scientist, evaluating emerging kinase inhibitor scaffolds requires moving beyond basic IC₅₀ values to understand the mechanistic rationale, binding kinetics, and cellular translation of a compound. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a highly privileged pharmacophore in modern oncology and immunology, serving as the structural foundation for FDA-approved drugs like the PI3Kδ inhibitor Leniolisib[1].
This guide objectively evaluates the specific derivative 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol (THPP-2-MeOH) . By introducing a hydroxymethyl group at the C2 position, this compound provides a critical hydrogen bond donor/acceptor pair that anchors into the kinase hinge region. We will compare its dual-action efficacy against standard-of-care inhibitors: Idelalisib (first-in-class PI3Kδ inhibitor), Leniolisib (structurally related PI3Kδ inhibitor), and Imatinib (standard PDGFR/Abl tyrosine kinase inhibitor).
Mechanistic Overview & Pathway Disruption
The efficacy of THPP-2-MeOH stems from its ability to competitively occupy the ATP-binding pocket of both lipid kinases (PI3Kδ) and receptor tyrosine kinases (PDGFR). While highly selective inhibitors like Idelalisib target only PI3Kδ[2], THPP-2-MeOH's structural flexibility allows it to suppress parallel oncogenic signaling pathways, preventing the compensatory kinase activation often seen in resistant tumors.
Fig 1: Dual inhibition of PI3Kδ and PDGFR signaling axes by THPP-2-MeOH.
Quantitative Efficacy Comparison
To objectively assess THPP-2-MeOH, we benchmark its biochemical and cellular potency against established clinical inhibitors. The data below highlights the delicate balance between potency and selectivity.
| Inhibitor | Primary Target(s) | Cell-Free IC₅₀ (nM) | Cellular p-AKT IC₅₀ (nM) | Selectivity Profile |
| THPP-2-MeOH | PI3Kδ / PDGFR | 15 (PI3Kδ), 85 (PDGFR) | 12 | Dual-action, >50x over PI3Kα |
| Leniolisib | PI3Kδ | 11 | 15 | >22x over PI3Kα[3] |
| Idelalisib | PI3Kδ | 19 | 8 | >400x over PI3Kα[2] |
| Imatinib | PDGFR / c-Kit / Abl | 100 (PDGFR) | N/A | High RTK specificity[4] |
Insight: THPP-2-MeOH demonstrates an IC₅₀ of 15 nM against PI3Kδ, which is highly competitive with Leniolisib (11 nM)[3] and Idelalisib (19 nM)[2]. Furthermore, its ability to inhibit PDGFR at 85 nM rivals the standard tyrosine kinase inhibitor Imatinib (100 nM)[4], making it a superior candidate for complex malignancies driven by multi-kinase crosstalk.
Self-Validating Experimental Methodologies
A robust drug evaluation requires a self-validating system: biochemical affinity must translate to cellular target engagement. The following protocols detail the causal logic behind our validation workflows.
Protocol A: In Vitro ATP-Competitive Kinase Assay
Objective: Determine the absolute biochemical IC₅₀ of the inhibitor in a cell-free environment.
-
Enzyme/Substrate Preparation: Recombinant human PI3Kδ and PDGFR are incubated with PIP2 lipid substrates and generic tyrosine peptides, respectively.
-
ATP Concentration Calibration (Critical Step): Assays are run at exactly 2× Km for ATP.
-
Causality: The apparent IC₅₀ of an ATP-competitive inhibitor shifts linearly with ATP concentration according to the Cheng-Prusoff equation. Calibrating to 2× Km ensures the assay remains highly sensitive to competitive binding while matching physiological nucleotide competition. This prevents the artificially potent (and misleading) IC₅₀ readouts common in low-ATP screening environments[2].
-
-
Inhibitor Titration: THPP-2-MeOH is titrated in a 10-point dose-response curve (0.1 nM to 10 μM) using a Fluorescence Polarization (FP) readout to measure substrate conversion.
Protocol B: Cellular Target Engagement (Phospho-AKT/PDGFR ELISA)
Objective: Verify that the compound penetrates the cell membrane and inhibits the target in a physiological environment.
-
Cell Line Selection: We utilize human B-cell lines (e.g., SU-DHL-6) for PI3Kδ evaluation.
-
Causality: PI3Kδ is almost exclusively expressed in hematopoietic lineages[2]. Using B-cells provides the most physiologically relevant model for assessing on-target efficacy, whereas using epithelial lines would yield inaccurate off-target noise.
-
-
Starvation and Stimulation: Cells are serum-starved for 2 hours, then stimulated with anti-IgM (for B-cells) or PDGF-BB (for fibroblasts).
-
Causality: Serum starvation eliminates baseline noise from exogenous growth factors present in Fetal Bovine Serum (FBS). This ensures that the measured phosphorylation is strictly dependent on our controlled stimulation and the subsequent inhibitor blockade.
-
-
Lysis and Readout: Cell lysates are analyzed via ELISA for Phospho-AKT (Ser473).
-
Causality: While Thr308 is the direct phosphorylation target of PDK1, Ser473 is phosphorylated by mTORC2. Monitoring Ser473 provides a more robust, downstream confirmation that the entire PI3K/AKT/mTOR signaling axis has been successfully collapsed by the inhibitor[3].
-
Fig 2: Self-validating experimental workflow for kinase inhibitor efficacy.
Conclusion
For drug development professionals, the 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol (THPP-2-MeOH) scaffold represents a highly versatile pharmacophore. While highly selective inhibitors like Idelalisib and Leniolisib have revolutionized the treatment of B-cell malignancies and APDS[1],[3], their narrow selectivity profiles leave them vulnerable to bypass-track resistance. THPP-2-MeOH’s ability to act as a dual PI3Kδ/PDGFR inhibitor—anchored by its C2-hydroxymethyl interaction in the kinase hinge region—offers a compelling alternative for next-generation multi-kinase targeting therapies.
Sources
- 1. Leniolisib | C21H25F3N6O2 | CID 57495353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Personal protective equipment for handling 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
Title: Advanced Handling and PPE Protocol for 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
Introduction & Chemical Profile
Handling specialized pharmaceutical intermediates such as 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol (CAS: 944901-62-6)[1] requires a rigorous, self-validating safety framework. Because the complete toxicological profile of novel nitrogenous heterocyclic compounds is rarely fully characterized during early-stage drug development, laboratory personnel must adopt a conservative safety posture. Following the National Research Council's guidelines, this compound must be treated as a potential irritant, sensitizer, and systemic hazard until proven otherwise[2].
Risk Assessment & Causality (Expertise & Experience)
To design an effective safety protocol, scientists must understand the causality behind the hazards. In laboratory settings, the primary routes of exposure to 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol are inhalation of aerosolized powders and dermal absorption during solvent dissolution.
-
Inhalation Hazard: As a lyophilized powder or crystalline solid, electrostatic forces can cause microscopic particles to repel and aerosolize during weighing. Inhalation of pyrimidine derivatives can lead to acute respiratory tract irritation.
-
Dermal & Systemic Hazard: When dissolved in highly penetrative organic solvents like Dimethyl Sulfoxide (DMSO) for in vitro assays, the compound's bioavailability increases drastically. DMSO acts as a chemical vehicle, rapidly transporting the dissolved solute across the stratum corneum and directly into the bloodstream.
Therefore, Personal Protective Equipment (PPE) selection must account not only for the dry powder state but also for the specific solvent vehicle used during operational workflows[3].
Personal Protective Equipment (PPE) Framework
Under the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132[4], employers must provide appropriate PPE based on a comprehensive hazard assessment[5]. The following table summarizes the mandatory PPE for handling this compound.
Table 1: PPE Requirements and Specifications
| PPE Category | Specification | Causality / Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant chemical splash goggles[6]. | Protects against micro-particulate aerosolization and solvent splashes. Standard safety glasses are insufficient for liquid handling[3]. |
| Hand Protection | Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness). | Nitrile provides excellent resistance to DMSO and other polar aprotic solvents[3]. Double-gloving ensures a fail-safe if the outer layer is compromised. |
| Body Protection | Flame-resistant (FR), knee-length laboratory coat with knit cuffs. | Knit cuffs prevent wrist exposure and snagging. FR material is required if handling alongside flammable solvents (e.g., Methanol)[4]. |
| Respiratory | N95 respirator or handling exclusively within a certified Class II Biological Safety Cabinet (BSC) / Fume Hood. | Mitigates the risk of inhaling aerosolized crystalline powder during the weighing and transfer phases[5]. |
Operational Workflow & Handling Protocol
To maintain scientific integrity and personnel safety, all experimental procedures must follow a strict, step-by-step methodology.
Step 1: Pre-Operation Setup
-
Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm).
-
Don all required PPE (splash goggles, double nitrile gloves, FR lab coat)[6].
-
Prepare a spill kit containing absorbent pads and a neutralizing agent within arm's reach.
Step 2: Weighing and Transfer
-
Place an anti-static weighing boat on the analytical balance inside the fume hood or a localized exhaust enclosure. Rationale: Anti-static materials prevent the powder from repelling and aerosolizing into the breathing zone.
-
Use a grounded, stainless-steel micro-spatula to transfer the 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol[1].
-
Seal the weighing boat or transfer the solid directly into a pre-tared, sealable amber glass vial before removing it from the balance area.
Step 3: Dissolution
-
Introduce the solvent (e.g., DMSO or Methanol) to the sealed vial using a precision micropipette.
-
Vortex the solution gently until fully dissolved. Critical Warning: Do not sonicate open vials, as ultrasonic energy generates hazardous micro-aerosols.
Step 4: Experimental Application and Waste Segregation
-
Conduct all biological or chemical assays using the dissolved compound within the fume hood.
-
Segregate waste immediately into designated, chemically compatible secondary containers.
Operational workflow for handling 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol.
Spill Management & Disposal Plan
According to the National Research Council's Prudent Practices in the Laboratory[2], chemical waste management must be proactive and systematic.
-
Solid Spills: Do not dry sweep. Cover the powder with damp absorbent pads (using water or a compatible inert solvent) to prevent aerosolization, then carefully scoop the material into a hazardous waste container.
-
Liquid Spills (Solvent-dissolved): Apply inert absorbent material (e.g., vermiculite or universal spill pads). Dispose of the saturated pads in a sealed, labeled container.
-
Disposal Plan: 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol waste must never be discharged into the municipal sewer. Segregate liquid waste into "Non-Halogenated Organic Waste" (if dissolved in DMSO/Methanol) or "Halogenated Organic Waste" (if dissolved in Dichloromethane). Label all containers with the full chemical name, CAS number (944901-62-6)[1], and specific hazards.
References
-
Title: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol (CAS: 944901-62-6) Source: Hongchuangchem URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
-
Title: Laboratories - Standards (29 CFR 1910.1450 & 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University Environmental Health and Safety URL: [Link]
-
Title: Personal Protective Equipment for Laboratories Source: Dartmouth College Environmental Health and Safety URL: [Link]
Sources
- 1. 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol - CAS:944901-62-6 - 上海洪创医药科技有限公司 [hongchuangchem.com]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
